molecular formula C14H9Br2N3O2S B11536142 Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone

Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone

Cat. No.: B11536142
M. Wt: 443.1 g/mol
InChI Key: FJOXPIUAYXYVCO-UBKPWBPPSA-N
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Description

4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL is a complex organic compound that features a benzothiazole moiety linked to a dibromobenzene diol structure

Preparation Methods

The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL stands out due to its dibromobenzene diol structure, which imparts unique electronic and steric properties. Similar compounds include:

Properties

Molecular Formula

C14H9Br2N3O2S

Molecular Weight

443.1 g/mol

IUPAC Name

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2,6-dibromobenzene-1,3-diol

InChI

InChI=1S/C14H9Br2N3O2S/c15-8-5-7(12(20)11(16)13(8)21)6-17-19-14-18-9-3-1-2-4-10(9)22-14/h1-6,20-21H,(H,18,19)/b17-6+

InChI Key

FJOXPIUAYXYVCO-UBKPWBPPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C(=C3O)Br)O)Br

Origin of Product

United States

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